B612830 Amyloid b-Protein (1-46) CAS No. 285554-31-6

Amyloid b-Protein (1-46)

Cat. No. B612830
M. Wt: 4926.63
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Amyloid-β (Aβ) is a polypeptide containing 39 to 43 amino acids produced by proteolysis of amyloid precursor protein (APP) by β- and γ-secretase . It can be produced by a variety of cells, circulating in the blood, cerebrospinal fluid, and interstitial fluid . Amyloid β-Protein (1-46) is a precursor of the secreted amyloid β-protein (1-40) and (1-42) .


Synthesis Analysis

Amyloid-β (Aβ) is produced by proteolysis of amyloid precursor protein (APP) by β- and γ-secretase . The synthesis and characterization of the amyloid beta peptide, Aβ1–42, have been efficiently prepared using a double linker system, markedly improving solubility and chromatographic peak resolution .


Molecular Structure Analysis

A review of the multidisciplinary scientific literature reveals a large variety of amyloid-β (Aβ) oligomeric species, differing in molecular weight, conformation, and morphology . The conformations of the different Aβ species are stabilized by intra- and inter-molecular hydrogen bonds and by electrostatic and hydrophobic interactions .


Chemical Reactions Analysis

Amyloid formation from a solution of a peptide or protein is a phase transition which results in highly ordered fibrils in a solid phase that co-exist with a dilute solution phase consisting mainly of monomers and a minority population of oligomers . The chemical potential of the monomer is concentration-dependent, while that of the fibril is not .


Physical And Chemical Properties Analysis

Amyloid gels will have negligible effects on diffusion of small molecules, but they prevent movement of colloidal-sized structures . Consequently, gel formation within neurons could completely block movement of transport vesicles in neuronal processes .

Scientific Research Applications

Role in Neurodegenerative Diseases

Amyloid β-Protein (1-46) is central to the pathogenesis of Alzheimer's disease, acting as a neurotoxic agent that disrupts cellular processes. Studies have shown that Amyloid β-Protein contributes to the formation of amyloid plaques, a hallmark of Alzheimer's disease, leading to neuronal dysfunction and death. Research has focused on understanding the mechanisms of Amyloid β-Protein aggregation and its impact on brain pathology, including its role in inducing oxidative stress, mitochondrial dysfunction, and inflammation, which are critical factors in the progression of neurodegenerative disorders (Kaminsky, Tikhonova, & Kosenko, 2015).

Biomarker for Affective Disorders

The presence and alterations in the levels of Amyloid β-Protein in cerebrospinal fluid and blood have been explored as potential biomarkers for affective disorders. Systematic reviews indicate a potentially altered Amyloid β-Protein metabolism in patients with affective disorders, suggesting its involvement in the cognitive deficits associated with these conditions. Despite methodological variations and the use of different assay formats across studies, there is evidence pointing towards an association between Amyloid β-Protein levels and affective disorders, highlighting the need for further research to establish causality and understand the underlying mechanisms (Abbasowa & Heegaard, 2014).

Therapeutic Targets and Strategies

Emerging therapeutic strategies against Alzheimer's disease have targeted Amyloid β-Protein to mitigate its pathological effects. Immunotherapeutic approaches, including vaccines and monoclonal antibodies targeting Amyloid β-Protein, have shown promise in preclinical and clinical trials. These strategies aim to reduce Amyloid β-Protein levels or prevent its aggregation, potentially slowing the progression of Alzheimer's disease. Despite some clinical trials showing severe side effects, ongoing research seeks to refine these therapeutic approaches to enhance their efficacy and safety (Sushma & Mondal, 2021).

Safety And Hazards

After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints. After skin contact, immediately wash with water and soap and rinse thoroughly. After eye contact, rinse the opened eye for several minutes under running water .

Future Directions

AmyloGraph is the first endeavor to present an overview of experimentally verified interactions between amyloid proteins. It has also been the first attempt to standardize reporting of the amyloid–amyloid interactions and present them in the interactive database . This new approach allows for more specific studies on amyloids and their interactions, by providing very well-defined data .

properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C223H347N59O65S/c1-35-116(25)178(212(336)240-99-161(292)248-142(79-106(5)6)198(322)258-141(74-78-348-34)196(320)271-170(108(9)10)210(334)238-95-158(289)235-96-163(294)270-172(110(13)14)215(339)275-175(113(19)20)216(340)280-179(117(26)36-2)218(342)247-123(32)186(310)282-182(124(33)285)221(345)276-176(114(21)22)217(341)281-181(119(28)38-4)219(343)277-177(115(23)24)222(346)347)279-220(344)180(118(27)37-3)278-185(309)120(29)244-159(290)97-236-188(312)134(59-48-50-75-224)253-205(329)151(89-157(228)288)264-209(333)155(102-284)250-162(293)100-239-211(335)171(109(11)12)272-208(332)153(91-169(305)306)265-194(318)139(68-72-165(297)298)252-184(308)122(31)246-197(321)145(81-125-53-42-39-43-54-125)261-201(325)147(83-127-57-46-41-47-58-127)267-213(337)174(112(17)18)274-207(331)143(80-107(7)8)259-190(314)135(60-49-51-76-225)254-192(316)137(66-70-156(227)287)256-202(326)148(85-129-92-231-103-241-129)263-204(328)150(87-131-94-233-105-243-131)268-214(338)173(111(15)16)273-195(319)140(69-73-166(299)300)257-199(323)144(84-128-62-64-132(286)65-63-128)249-160(291)98-237-189(313)154(101-283)269-206(330)152(90-168(303)304)266-203(327)149(86-130-93-232-104-242-130)262-191(315)136(61-52-77-234-223(229)230)255-200(324)146(82-126-55-44-40-45-56-126)260-193(317)138(67-71-164(295)296)251-183(307)121(30)245-187(311)133(226)88-167(301)302/h39-47,53-58,62-65,92-94,103-124,133-155,170-182,283-286H,35-38,48-52,59-61,66-91,95-102,224-226H2,1-34H3,(H2,227,287)(H2,228,288)(H,231,241)(H,232,242)(H,233,243)(H,235,289)(H,236,312)(H,237,313)(H,238,334)(H,239,335)(H,240,336)(H,244,290)(H,245,311)(H,246,321)(H,247,342)(H,248,292)(H,249,291)(H,250,293)(H,251,307)(H,252,308)(H,253,329)(H,254,316)(H,255,324)(H,256,326)(H,257,323)(H,258,322)(H,259,314)(H,260,317)(H,261,325)(H,262,315)(H,263,328)(H,264,333)(H,265,318)(H,266,327)(H,267,337)(H,268,338)(H,269,330)(H,270,294)(H,271,320)(H,272,332)(H,273,319)(H,274,331)(H,275,339)(H,276,345)(H,277,343)(H,278,309)(H,279,344)(H,280,340)(H,281,341)(H,282,310)(H,295,296)(H,297,298)(H,299,300)(H,301,302)(H,303,304)(H,305,306)(H,346,347)(H4,229,230,234)/t116-,117-,118-,119-,120-,121-,122-,123-,124+,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTBZPLKUQHHLH-BQISHUBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C223H347N59O65S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4927 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amyloid b-Protein (1-46)

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